

A Spectroscopic Comparison of 3,7-Dibromo-10methylphenothiazine and Its Precursors

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Compound of Interest		
Compound Name:	3,7-Dibromo-10-	
	methylphenothiazine	
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A detailed analysis of the spectroscopic characteristics of **3,7-Dibromo-10-methylphenothiazine**, alongside its synthetic precursors, 10-methylphenothiazine and phenothiazine, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comprehensive comparison of their spectral data, supported by detailed experimental protocols, to facilitate their identification, characterization, and application in various scientific endeavors.

This comparative guide delves into the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopic data of the three compounds. The progressive substitution on the phenothiazine core, from the parent heterocycle to its methylated and subsequently brominated derivatives, induces characteristic shifts in their spectral signatures. These changes, summarized in the tables below, offer a clear roadmap for monitoring the synthesis and purity of **3,7-Dibromo-10-methylphenothiazine**.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for phenothiazine, 10-methylphenothiazine, and **3,7-Dibromo-10-methylphenothiazine**, allowing for a direct and objective comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Compound	Aromatic Protons	N-CH₃ Protons
Phenothiazine	6.7-7.2 (m)	-
10-Methylphenothiazine	6.8-7.3 (m)	3.3-3.4 (s)
3,7-Dibromo-10- methylphenothiazine	6.90 (d, J=8.6 Hz, 2H), 7.30 (d, J=2.3 Hz, 2H), 7.36 (dd, J=2.3, 8.6 Hz, 2H)[1]	3.37 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	N-CH₃ Carbon
Phenothiazine	~115-145	-
10-Methylphenothiazine	~115-146	~36
3,7-Dibromo-10- methylphenothiazine	Data not available in the searched literature.	Data not available in the searched literature.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions
Phenothiazine	N-H stretch (~3340), C-N stretch (~1243), C-S stretch (~1080), Aromatic C-H and C=C bands
10-Methylphenothiazine	C-N stretch, C-S stretch, Aromatic C-H and C=C bands (N-H stretch absent)
3,7-Dibromo-10-methylphenothiazine	C-N stretch, C-S stretch, Aromatic C-H and C=C bands, C-Br stretch

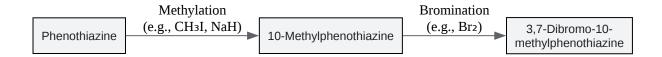
Table 4: UV-Vis Spectroscopic Data (λmax, nm)



Compound	Absorption Maxima (in Methanol)
Phenothiazine	254, 318[2]
10-Methylphenothiazine	Similar to phenothiazine with potential slight shifts
3,7-Dibromo-10-methylphenothiazine	Data not available in the searched literature.

Synthetic Pathway

The synthesis of **3,7-Dibromo-10-methylphenothiazine** is a two-step process starting from phenothiazine. The first step involves the methylation of the nitrogen atom at the **10-position**, followed by the regionselective bromination at the **3** and **7** positions of the phenothiazine ring.



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Synthetic route to **3,7-Dibromo-10-methylphenothiazine**.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below.

Synthesis Protocols

1. Synthesis of 10-Methylphenothiazine from Phenothiazine

This procedure involves the N-alkylation of phenothiazine using a methylating agent in the presence of a base.

- Materials: Phenothiazine, sodium hydride (NaH), methyl iodide (CH₃I), and an appropriate solvent (e.g., dimethylformamide - DMF).
- Procedure:



- A solution of phenothiazine is prepared in the chosen solvent.
- Sodium hydride is added portion-wise to the solution to deprotonate the amine.
- Methyl iodide is then added, and the reaction mixture is stirred at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted.
- The crude product is purified by column chromatography to yield 10-methylphenothiazine.
- 2. Synthesis of **3,7-Dibromo-10-methylphenothiazine** from 10-Methylphenothiazine

This step involves the electrophilic bromination of the 10-methylphenothiazine ring.

- Materials: 10-Methylphenothiazine, bromine (Br₂), and a suitable solvent (e.g., glacial acetic acid).
- Procedure:
 - 10-Methylphenothiazine is dissolved in glacial acetic acid.
 - A solution of bromine in acetic acid is added dropwise to the reaction mixture at room temperature.
 - The reaction is stirred for several hours to ensure complete dibromination.
 - The precipitated product is filtered, washed, and dried to obtain 3,7-Dibromo-10-methylphenothiazine.

Spectroscopic Analysis Protocols

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is



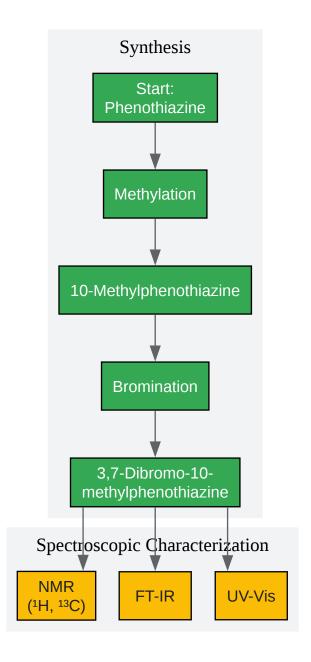
added as an internal standard (0 ppm).

- Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for obtaining one-dimensional spectra.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Instrumentation: An FT-IR spectrometer.
- Sample Preparation (KBr Pellet Method):
 - A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide
 (KBr) (100-200 mg) in an agate mortar to obtain a fine, homogeneous powder.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).
- 3. Ultraviolet-Visible (UV-Vis) Spectroscopy
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
- Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a quartz cuvette. A blank spectrum of the solvent is recorded first for baseline correction.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the final product and its characterization.





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Workflow for synthesis and spectroscopic analysis.

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